molecular formula C9H8BrClO2 B2839518 Methyl 2-(4-bromophenyl)-2-chloroacetate CAS No. 124573-93-9

Methyl 2-(4-bromophenyl)-2-chloroacetate

Cat. No.: B2839518
CAS No.: 124573-93-9
M. Wt: 263.52
InChI Key: NSGPRRIZASKEEN-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-chloroacetate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of phenylacetic acid and is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the acetate group, respectively

Biochemical Analysis

Biochemical Properties

It is known that bromophenyl compounds can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . This suggests that Methyl 2-(4-bromophenyl)-2-chloroacetate could interact with various enzymes, proteins, and other biomolecules in a biochemical context, although specific interactions have yet to be identified.

Cellular Effects

Related bromophenyl compounds have been shown to have effects on cells . For instance, a newly synthesized pyrazoline derivative containing a 4-bromophenyl group was found to have neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .

Molecular Mechanism

Bromophenyl compounds are known to undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution . These reactions could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that boronic esters, which are related to bromophenyl compounds, can undergo protodeboronation, a reaction that involves the removal of the boron moiety . This suggests that this compound could potentially exhibit changes in its effects over time due to similar reactions.

Metabolic Pathways

Bromophenyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions , suggesting that this compound could potentially be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromophenyl)-2-chloroacetate can be synthesized through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the chlorination of methyl 2-(4-bromophenyl)acetate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the alpha position of the acetate group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the alpha position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the compound can yield carboxylic acids or ketones, depending on the conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

    Oxidation: 4-Bromophenylacetic acid or 4-bromophenylacetone.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-2-chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-chloroacetate can be compared with other similar compounds, such as:

    Methyl 2-(4-bromophenyl)acetate: Lacks the chlorine atom, resulting in different reactivity and applications.

    Methyl 2-(4-chlorophenyl)-2-chloroacetate: Contains a chlorine atom on the phenyl ring instead of bromine, leading to variations in chemical behavior and biological activity.

    Methyl 2-(4-bromophenyl)-2-fluoroacetate:

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGPRRIZASKEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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